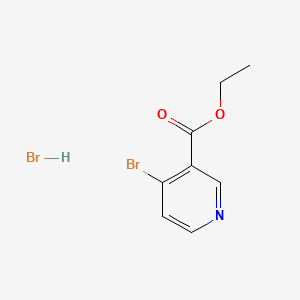
2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide is a chemical compound with the CAS Number: 2586126-81-8 . It has a molecular weight of 285.75 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C14H17ClFNO2/c1-19-13-11 (16)8-7-10 (12 (13)15)14 (18)17-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3, (H,17,18) .Wissenschaftliche Forschungsanwendungen
2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide has been studied extensively in the scientific community. It has been used as a catalyst in organic synthesis, as an inhibitor of enzymes, and as a ligand for metal complexes. This compound has also been studied for its potential applications in medicinal chemistry, materials science, and biochemistry. In particular, this compound has been used in the synthesis of drugs, polymers, and other chemical compounds.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide depends on its application. In organic synthesis, this compound acts as a catalyst, promoting the formation of new bonds between two molecules. In medicinal chemistry, this compound acts as an inhibitor of enzymes, blocking the activity of certain enzymes and preventing them from catalyzing reactions. In materials science, this compound acts as a ligand for metal complexes, forming strong bonds between the metal and the ligand.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In particular, this compound has been found to inhibit the activity of certain enzymes, such as the enzymes involved in the metabolism of drugs. This compound has also been found to have anti-inflammatory and anti-cancer properties. In addition, this compound has been studied for its potential to reduce the toxicity of certain drugs and to increase the bioavailability of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide has several advantages and limitations for lab experiments. One advantage is that this compound is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. Another advantage is that this compound is relatively stable and can be stored for long periods of time without degradation. However, this compound is not soluble in water, making it difficult to use in certain types of experiments. In addition, this compound is toxic and should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide. One potential direction is to further explore the biochemical and physiological effects of this compound. Another potential direction is to study the potential applications of this compound in materials science, such as its potential use as a ligand for metal complexes. In addition, further research could be done to optimize the synthesis of this compound and to explore the potential of this compound as an inhibitor of enzymes. Finally, further research could be done to explore the potential of this compound as an anti-inflammatory and anti-cancer agent.
Synthesemethoden
2-Chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide can be synthesized via a variety of methods. One method involves the reaction of 2-chloro-4-fluoro-3-methoxybenzyl chloride with N-cyclohexyl-2-aminopyridine in the presence of sodium hydroxide. This reaction produces this compound in a yield of 78%. Other methods of synthesis include the reaction of 2-chloro-4-fluoro-3-methoxybenzaldehyde with N-cyclohexyl-2-aminopyridine, the reaction of 2-chloro-4-fluoro-3-methoxybenzyl bromide with N-cyclohexyl-2-aminopyridine, and the reaction of 2-chloro-4-fluoro-3-methoxybenzyl iodide with N-cyclohexyl-2-aminopyridine.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-cyclohexyl-4-fluoro-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2/c1-19-13-11(16)8-7-10(12(13)15)14(18)17-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATPLHUOEBRVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)C(=O)NC2CCCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














